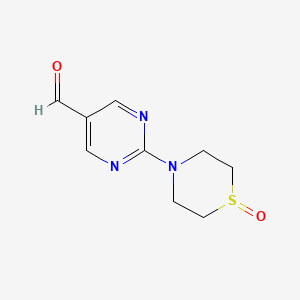
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde is a chemical compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, a pyrimidine ring, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of thiomorpholine derivatives with pyrimidine-based compounds under controlled conditions. One common method includes the use of thiomorpholine-4-oxide as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, or chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-(1-Hydroxy-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbinol.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid hydrochloride
- 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde
Uniqueness
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde is unique due to its combination of a thiomorpholine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H11N3O2S |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
2-(1-oxo-1,4-thiazinan-4-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11N3O2S/c13-7-8-5-10-9(11-6-8)12-1-3-15(14)4-2-12/h5-7H,1-4H2 |
InChI-Schlüssel |
KQRDXUFZQXANAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)CCN1C2=NC=C(C=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


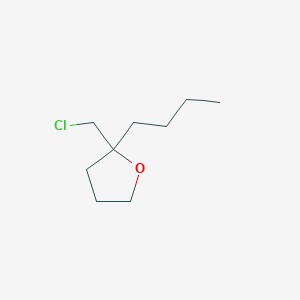
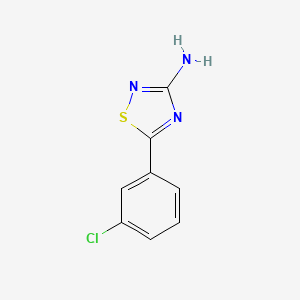
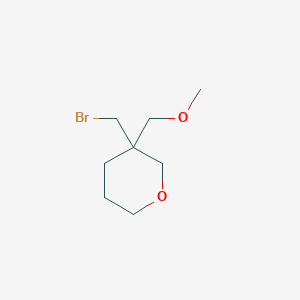
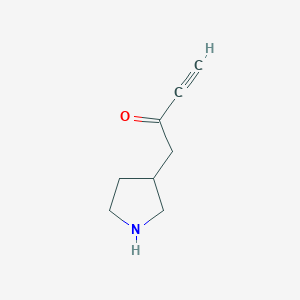
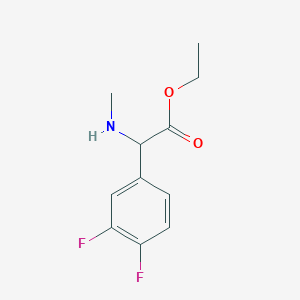
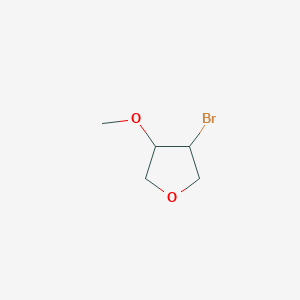
![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
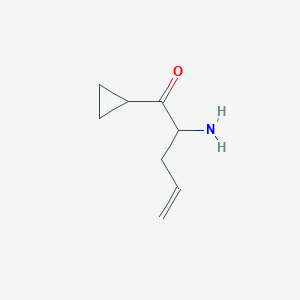
![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
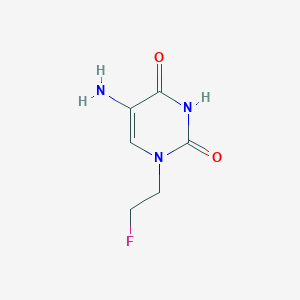
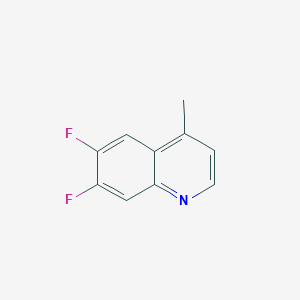
![6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)
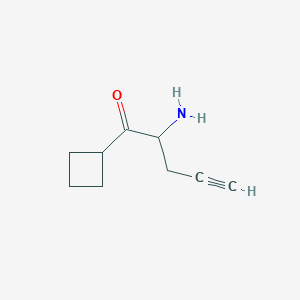
![(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine](/img/structure/B13171638.png)
